![molecular formula C17H30N2O5S B14495444 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid CAS No. 64198-65-8](/img/structure/B14495444.png)
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is a chemical compound with the molecular formula C17H30N2O5S and a molecular weight of 374.496 g/mol . This compound features a thiadiazolidinone ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of a hydroxyoctyl group and a heptanoic acid chain further characterizes its structure .
Análisis De Reacciones Químicas
7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the thiadiazolidinone ring can be reduced to form alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazolidinone ring and hydroxyoctyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid include other thiadiazolidinone derivatives. These compounds share the thiadiazolidinone ring but differ in the substituents attached to the ring. The unique combination of the hydroxyoctyl group and heptanoic acid chain in this compound distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Propiedades
Número CAS |
64198-65-8 |
|---|---|
Fórmula molecular |
C17H30N2O5S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
7-[4-(3-hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C17H30N2O5S/c1-2-3-6-9-14(20)11-13-19-17(24)25-16(23)18(19)12-8-5-4-7-10-15(21)22/h14,20H,2-13H2,1H3,(H,21,22) |
Clave InChI |
FYKWGTWGHMWSQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCN1C(=O)SC(=O)N1CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


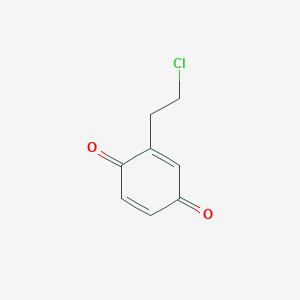
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
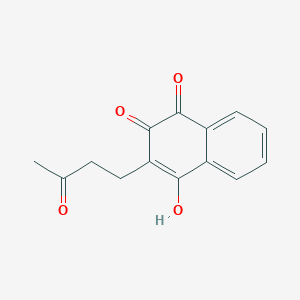
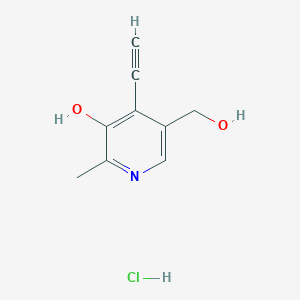
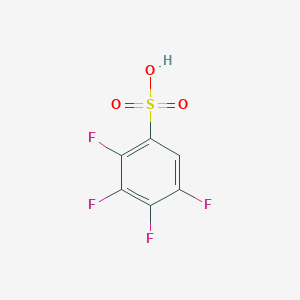
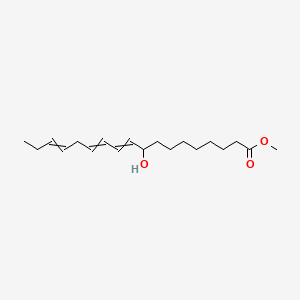
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
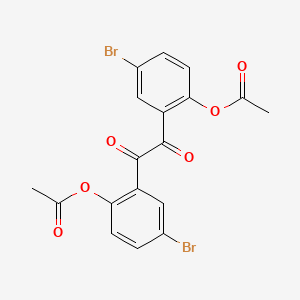
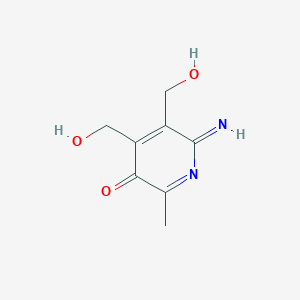
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
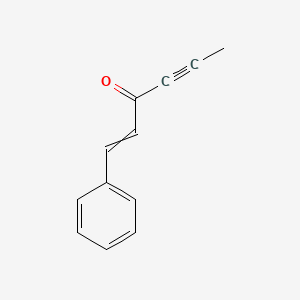
![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

